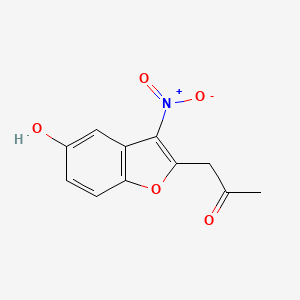![molecular formula C21H23ClN2O2 B6044552 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B6044552.png)
1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide, also known as CPP or CPP-ACP, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in dental and medical fields. CPP-ACP is a complex of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP) that is known for its ability to stabilize and enhance the bioavailability of calcium and phosphate ions in the oral environment.
Wirkmechanismus
The mechanism of action of 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP is not yet fully understood, but it is believed to involve the stabilization and enhancement of calcium and phosphate ions in the oral environment. 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP has been shown to bind to tooth surfaces and enhance the uptake of calcium and phosphate ions, which can help to remineralize and strengthen the enamel.
Biochemical and physiological effects:
1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP has been shown to have a number of biochemical and physiological effects, including enhanced remineralization of enamel, inhibition of bacterial growth, and improved wound healing. 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP in lab experiments is its ability to stabilize and enhance the bioavailability of calcium and phosphate ions. This can help to improve the accuracy and reproducibility of experimental results. However, one limitation of using 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP is that it can be difficult to synthesize and purify, which can be time-consuming and expensive.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP. One area of interest is the development of new methods for synthesizing and purifying 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP, which could help to improve its availability and reduce its cost. Another area of interest is the investigation of the potential therapeutic applications of 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP in medical fields, such as drug delivery, wound healing, and bone regeneration. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP and its effects on oral and systemic health.
Synthesemethoden
1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP can be synthesized using a variety of methods, including solid-phase peptide synthesis and chemical conjugation. One commonly used method involves the reaction of 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide and ACP in the presence of a cross-linking agent, such as glutaraldehyde. The resulting 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP complex can then be purified and characterized using various analytical techniques, such as high-performance liquid chromatography and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP has been extensively studied for its potential applications in dental and medical fields. In dentistry, 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP has been shown to have a positive effect on enamel remineralization and prevention of dental caries. In medical fields, 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP has been investigated for its potential use in drug delivery, wound healing, and bone regeneration.
Eigenschaften
IUPAC Name |
1-[3-(3-chlorophenyl)-3-phenylpropanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c22-18-8-4-7-17(13-18)19(15-5-2-1-3-6-15)14-20(25)24-11-9-16(10-12-24)21(23)26/h1-8,13,16,19H,9-12,14H2,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDMWKZADVHFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC(C2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6044471.png)

![N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6044476.png)
![N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6044491.png)
![ethyl 1'-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B6044499.png)
![N-ethyl-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6044505.png)
![1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6044518.png)
![7-(4-hydroxyphenyl)-1-isopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044525.png)

![(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6044557.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide](/img/structure/B6044563.png)
![4-{[(4-chloro-5-nitro-1H-pyrazol-3-yl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6044569.png)
